8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that features a quinoline core structure with a chlorine atom at the 8th position and a trifluoromethyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroaniline with trifluoroacetic acid and formaldehyde, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.
Scientific Research Applications
8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its bioactivity.
Material Science: It is studied for its properties in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom may participate in binding interactions with target proteins or enzymes, leading to the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
8-Chloro-6-(trifluoromethyl)quinoline: This compound shares a similar core structure but lacks the tetrahydro moiety.
2,8-Bis(trifluoromethyl)-4-chloroquinoline: Another related compound with additional trifluoromethyl groups.
Uniqueness
8-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties. Its tetrahydroquinoline core also differentiates it from other quinoline derivatives, potentially leading to unique applications and activities.
Properties
IUPAC Name |
8-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N/c11-8-5-7(10(12,13)14)4-6-2-1-3-15-9(6)8/h4-5,15H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWTXSCLCGVNHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)C(F)(F)F)Cl)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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